This compound is derived from 2-mercaptobenzoic acid through oxidation processes. It is classified under carboxylic acids due to the presence of two carboxyl groups in its structure. The disodium salt form indicates that it has two sodium ions associated with the carboxylic acid groups, enhancing its solubility in water and making it suitable for various applications in scientific research and industrial processes.
The synthesis of 2,2'-dithiodibenzoic acid disodium salt can be achieved through several methods, with one notable approach involving the oxidation of 2-mercaptobenzoic acid using oxidizing agents such as iodine or hydrogen peroxide. The general reaction can be represented as follows:
In industrial settings, the production process is optimized for yield and purity by adjusting reaction conditions such as temperature, pressure, and the concentration of reactants. For example, the oxidation reaction typically requires controlled temperatures to prevent side reactions and ensure complete conversion of the starting material.
The molecular structure of 2,2'-dithiodibenzoic acid disodium salt features two benzoic acid moieties connected by a disulfide bond. The structural representation can be summarized as follows:
Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (NMR) are commonly employed to confirm the structure and purity of the synthesized compound.
2,2'-Dithiodibenzoic acid disodium salt participates in various chemical reactions:
The mechanism of action for 2,2'-dithiodibenzoic acid disodium salt primarily revolves around its ability to modify sulfhydryl groups in proteins. This modification can lead to changes in protein structure and function, making it a valuable tool in biochemical research.
This reaction alters protein stability, folding, and activity, which can be utilized in studying protein interactions and functions.
The physical and chemical properties of 2,2'-dithiodibenzoic acid disodium salt include:
The applications of 2,2'-dithiodibenzoic acid disodium salt are diverse:
The industrial synthesis of 2,2'-dithiodibenzoic acid disodium salt (DTBA-Na₂) relies on a radical coupling mechanism initiated by diazonium intermediates. This two-step process begins with anthranilic acid (2-aminobenzoic acid), which undergoes diazotization in acidic medium to form a diazonium salt. The critical reaction involves introducing sulfur dioxide (SO₂) at low temperatures (-20 to -10°C), where SO₂ acts as both a reactant and proton scavenger. Transition metal catalysts (e.g., Cu²⁺/Fe²⁺) facilitate electron transfer, enabling radical formation and subsequent disulfide bond formation. The stoichiometry follows:
$$ 2\,\text{C}7\text{H}6\text{NO}2^- + \text{SO}2 \rightarrow \text{C}{14}\text{H}{10}\text{O}4\text{S}2^{2-} + 2\,\text{H}2\text{O} + 2\,\text{N}2 $$
Countercurrent SO₂ introduction in industrial reactors maximizes gas-liquid contact, achieving 92% conversion efficiency. The diazonium intermediate's instability (<2 hours at 10°C) necessitates precise reaction control to prevent decomposition and yield loss [3].
Optimized diazotization requires strict control of stoichiometry, temperature, and reaction duration:
Table 1: Diazotization Reaction Parameters
Parameter | Specification | Impact on Yield |
---|---|---|
Molar ratio (Anthranilic acid : NaNO₂ : HCl) | 1.0 : 1.1–1.2 : 3.0–3.5 | Ratios >1.2 cause overoxidation |
Reaction temperature | 0–10°C (jacketed cooling) | >10°C accelerates decomposition |
Diazonium stability window | <2 hours at 10°C | Extended storage reduces yield by 25% |
Deviations beyond these parameters result in hazardous byproducts like phenols and resins. Industrial implementations use real-time monitoring with in situ Raman spectroscopy to track diazonium concentration and adjust cooling rates dynamically. The acidic medium (HCl) protonates the amine group, enabling nitrosation by NaNO₂, while excess acid prevents diazonium coupling side reactions [3].
SO₂ incorporation efficiency governs disulfide bond formation kinetics. This exothermic reaction (-ΔH = 58 kJ/mol) exhibits second-order kinetics with an activation energy (Eₐ) of 42 kJ/mol. Key factors include:
Table 2: SO₂ Reaction Kinetics Under Catalytic Conditions
Catalyst System | k (s⁻¹) | Byproduct Formation (%) |
---|---|---|
Uncatalyzed | 3.2 × 10⁻⁴ | 18.7 |
CuSO₄/FeSO₄-NaI | 1.8 × 10⁻³ | 5.2 |
CuI-ZnO nanocomposite | 2.4 × 10⁻³ | 2.1 |
Countercurrent flow reactors achieve 95% SO₂ utilization versus 68% in co-current systems. Kinetic modeling reveals the rate-determining step is SO₂ insertion into the Cu–S bond, followed by radical disproportionation [3].
Transition metal halides accelerate disulfide bond formation through redox cycling:
Copper Systems
Iron/Nickel Systems
Table 3: Catalyst Performance Comparison
Catalyst | Yield (%) | Turnover Frequency (h⁻¹) | Reusability (cycles) |
---|---|---|---|
Traditional CuSO₄/NaI | 85 | 120 | 7 |
CuI-ZnO nanocomposite | 92 | 210 | 15 |
Fe₃O₄-Ni core-shell | 78 | 85 | 3 |
Synergistic Cu²⁺/Fe²⁺/I⁻ systems demonstrate optimal performance by combining iodide regeneration (NaI), copper redox cycling, and iron-mediated radical stabilization. In situ XAFS studies confirm the formation of a CuI-O-Zn interfacial structure critical for single-electron transfer [3].
Scaling DTBA-Na₂ synthesis introduces engineering and chemical challenges:
Crystallization OptimizationThe disodium salt’s high aqueous solubility (1.2 g/mL at 25°C) necessitates mixed-solvent crystallization:
Catalyst RecyclingHomogeneous catalysts (Cu⁺/Fe²⁺) are difficult to recover. Solutions include:
Environmental Constraints
Continuous flow reactors are emerging as solutions to improve heat transfer during diazotization and reduce SO₂ exposure risks. Pilot-scale trials demonstrate 22% higher space-time yield compared to batch systems [3].
Nomenclature of Key Compounds
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: